壳三糖十一醋酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

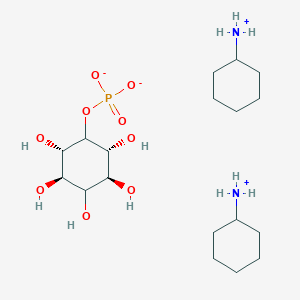

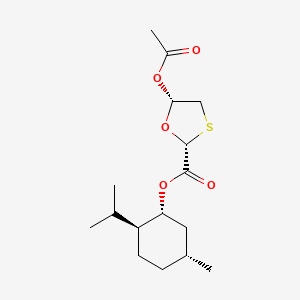

Chitotriose undecaacetate (CTU) is a natural polysaccharide composed of three repeating units of chitin, a polysaccharide composed of β-1,4-linked N-acetylglucosamine. CTU is a linear polymer of 11-carbon atoms and is commonly used in scientific research as a substrate for enzymatic hydrolysis. CTU is also a valuable tool for understanding the mechanism of action of enzymes and the biochemical and physiological effects of enzyme-catalyzed reactions.

科学研究应用

Pharmacokinetics and Bioavailability Research

Scientific Field

This research falls under the field of Pharmacokinetics and Bioavailability .

Application Summary

Chitotriose, along with chitobiose, has been studied for their pharmacokinetics, bioavailability, and tissue distribution in rats . These compounds are types of chitooligosaccharides (COSs), which have various physiological activities and broad application prospects .

Methods and Procedures

A sensitive and selective ultra-performance liquid chromatography–mass spectrometry (UPLC–MS) method was developed for determining chitobiose and chitotriose in rat serum and tissues . This method was then applied to the pharmacokinetics and tissue distribution study of COS 2 and COS 3 after intragastric and intravenous administration .

Results and Outcomes

After intragastric administration, COS 2 and COS 3 were rapidly absorbed, reached peak concentrations in the serum after approximately 0.45 h, and showed rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 h . The absolute oral bioavailability of COS 2 and COS 3 was 0.32%–0.52% . COS 2 and COS 3 were widely distributed in Wistar rat tissues and could penetrate the blood–brain barrier without tissue accumulation .

Biomedical Applications of Chitosan

Scientific Field

This research falls under the field of Biomedical Applications .

Application Summary

Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .

Methods and Procedures

Chitosan and its derivatives have been used in various applications, including antibacterial, anticancer, wound healing, and tissue engineering fields . Its role in these applications involves the development of chitosan-based nanocarriers for targeted drug delivery, enhancing therapeutic efficacy while minimising side effects .

Results and Outcomes

Chitosan exhibits potent antimicrobial properties by disrupting microbial membranes and DNA, making it a promising natural preservative and agent against bacterial infections . In cancer therapy, chitosan-based nanocarriers have shown promise in enhancing therapeutic efficacy while minimising side effects . Chitosan also plays a crucial role in wound healing by promoting cell proliferation, angiogenesis, and regulating inflammatory responses . Additionally, chitosan serves as a multifunctional scaffold in tissue engineering, facilitating the regeneration of diverse tissues such as cartilage, bone, and neural tissue by promoting cell adhesion and proliferation .

Monomer Preparation and Structure Analysis

Scientific Field

This research falls under the field of Chemical Analysis and Monomer Preparation .

Application Summary

Chitotriose, along with chitobiose, has been studied for their structure and monomer preparation . These compounds are types of chitooligosaccharides (COSs), which have various physiological activities and broad application prospects .

Methods and Procedures

The TLC analysis was used to determine the end point of enzymatic hydrolysis reaction, and the component of hydrolysis products were analyzed by HPLC . The enzymatic hydrolysates consisted of chitobiose (65.63%) and chitotriose (32.48%) . Then, chitobiose and chitotriose were separated by a home-made cation ion .

Results and Outcomes

The results showed that the enzymatic hydrolysates consisted of chitobiose (65.63%) and chitotriose (32.48%) . This study provides a method for the preparation and structure analysis of chitobiose and chitotriose .

Antitumor Activity Enhancement

Scientific Field

This research falls under the field of Cancer Research and Treatment .

Application Summary

Chitotriose has been studied for its potential to enhance the antitumor activity of Doxorubicin . This research is particularly focused on MDA-MB-231 Cells .

Methods and Procedures

The study involved the use of chitotriose in combination with Doxorubicin, a common chemotherapy drug, to investigate its effects on the antitumor activity .

Results and Outcomes

The study found that chitotriose enhanced the antitumor activity of Doxorubicin . This suggests that chitotriose could potentially be used as an adjuvant in cancer treatment to improve the efficacy of chemotherapy drugs .

属性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMZYRVOXWCPFH-RANHEDMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H57N3O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chitotriose Undecaacetate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)